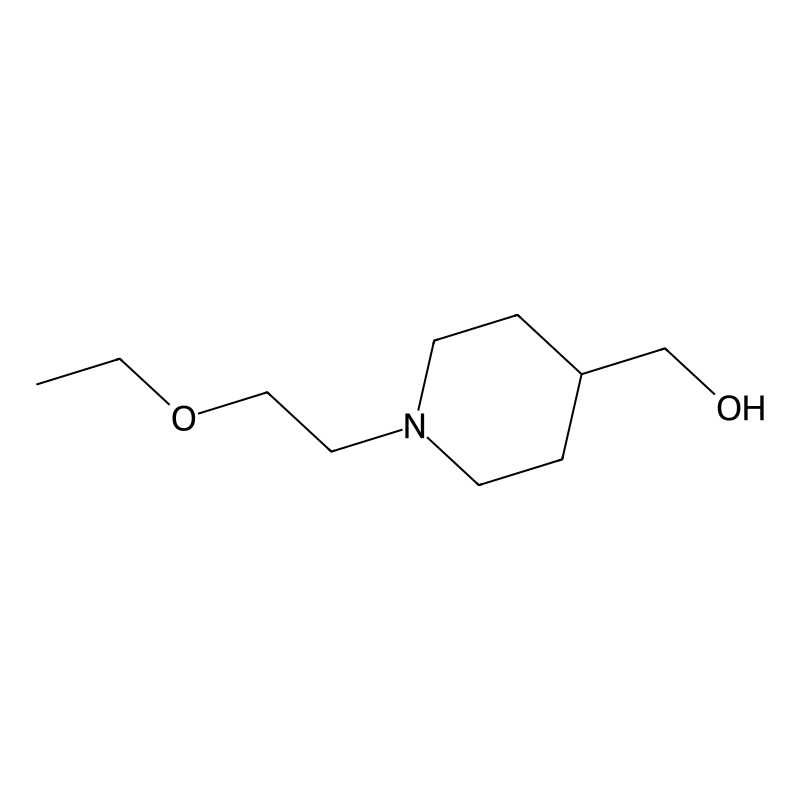

(1-(2-Ethoxyethyl)piperidin-4-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The research focuses on controlling the spin of antiferromagnetic materials through voltage application. If the spin of antiferromagnetic materials can be utilized, it is possible to achieve device operating speeds in the terahertz range, which are two to three orders of magnitude higher than those of the devices made using ferromagnetic materials .

Detailed Description of the Methods of Application or Experimental Procedures

The research group developed a voltage-based spin-control technique for antiferromagnetic chromium oxide Cr 2 O 3 thin films that can be driven at high speeds with low power consumption. They demonstrated that it is possible to control the spin of antiferromagnets by thinning Cr 2 O 3 layers to the nanometer scale, where a strong spin effect is present .

Thorough Summary of the Results or Outcomes Obtained

The group has succeeded in increasing the spin-control efficiency to more than 50 times higher than conventional ferromagnetic materials. The research results were published in NPG Asia Materials .

1-(2-Ethoxyethyl)piperidin-4-ylmethanol is a piperidine derivative characterized by its molecular formula and a molecular weight of 187.28 g/mol. This compound features a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, making it significant in medicinal chemistry due to its role as a synthetic fragment in various pharmaceutical applications. Piperidine derivatives are crucial for designing drugs, as they often exhibit diverse biological activities and can be modified to enhance efficacy and selectivity .

- Hydrogenation: Reducing double bonds to single bonds.

- Cyclization: Forming cyclic structures from linear precursors.

- Cycloaddition: Combining two or more molecules to form a cyclic product.

- Amination: Introducing amine groups into the structure.

These reactions facilitate the synthesis of various complex molecules, including derivatives used in pharmacology and materials science .

Research indicates that derivatives of 1-(2-Ethoxyethyl)piperidin-4-ylmethanol possess potential antimicrobial properties. Studies have shown that certain synthesized derivatives exhibit modest activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents. Additionally, some piperidine derivatives have been explored for their anticancer properties, indicating their ability to interact with crucial signaling pathways involved in tumorigenesis .

The synthesis of 1-(2-Ethoxyethyl)piperidin-4-ylmethanol can be achieved through several methods:

- Intra- and Intermolecular Reactions: These reactions lead to the formation of various substituted piperidines.

- Claisen-Schmidt Type Reactions: Used for synthesizing complex compounds like hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines.

- One-Pot Processes: These streamline the synthesis by combining multiple steps into one reaction vessel, enhancing efficiency and reducing purification needs .

1-(2-Ethoxyethyl)piperidin-4-ylmethanol serves as a precursor in the synthesis of numerous chemical compounds, particularly in the pharmaceutical industry. Its derivatives are involved in creating drugs with various therapeutic effects, including antihistamines like Bilastine, which is used for treating allergic conditions . The compound's ability to facilitate complex

Interaction studies involving 1-(2-Ethoxyethyl)piperidin-4-ylmethanol focus on its role in drug design and development. Research has demonstrated that this compound can modulate key biological pathways, potentially influencing cancer cell proliferation and antimicrobial activity. The understanding of these interactions aids in optimizing the pharmacological profiles of related compounds .

Several compounds share structural similarities with 1-(2-Ethoxyethyl)piperidin-4-ylmethanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Ethoxyethyl)piperidine | Piperidine derivative | Antimicrobial and potential anticancer activity |

| Bilastine | Antihistamine | Selective histamine H1 receptor antagonist |

| 1-(2-Methoxyethyl)piperidine | Piperidine derivative | Similar structure but different substituents |

| 3-Hydroxy-N-(2-methoxyethyl)piperidine | Piperidine derivative | Hydroxyl group introduces different properties |

While all these compounds belong to the piperidine class, 1-(2-Ethoxyethyl)piperidin-4-ylmethanol is unique due to its specific substituents that influence its biological activity and synthetic utility .

The compound (1-(2-Ethoxyethyl)piperidin-4-yl)methanol possesses the molecular formula C₁₀H₂₁NO₂, indicating a composition of ten carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined as 187.28 grams per mole, establishing it as a moderately sized organic molecule within the piperidine derivative family [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 21 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 2 |

The molecular composition reflects the presence of multiple functional groups, with the carbon-to-nitrogen ratio of 10:1 and the inclusion of two oxygen atoms suggesting both ether and alcohol functionalities within the molecular framework [1]. This molecular formula places the compound within the classification of heterocyclic alcohols, specifically those containing piperidine-based structures [3] [4].

Structural Features and Functional Groups

Piperidine Ring System

The piperidine ring system constitutes the central structural feature of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, consisting of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom [3] [4]. This heterocyclic amine structure, with the molecular formula C₅H₁₀N for the ring portion, exhibits a saturated configuration with five methylene bridges and one amine bridge [3]. The piperidine ring adopts a chair conformation, similar to cyclohexane, which represents the most thermodynamically stable arrangement [3] [5].

The nitrogen atom within the piperidine ring possesses sp³ hybridization and contains a lone pair of electrons, contributing to the basic character of the molecule [3] [6]. Research has demonstrated that piperidine rings prefer chair conformations with two distinguishable arrangements: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [3] [5]. The equatorial conformation has been found to be more stable by approximately 0.72 kilocalories per mole in the gas phase [3].

Ethoxyethyl Substituent

The ethoxyethyl substituent (-OCH₂CH₂-) represents a significant structural component attached to the nitrogen atom of the piperidine ring [1] [7]. This substituent consists of an ethyl group (C₂H₅) connected to an oxygen atom, which in turn is linked to an ethylene bridge (CH₂CH₂) [7]. The ethyl portion of this substituent exhibits tetrahedral geometry around both carbon atoms, with bond angles of approximately 109 degrees [7].

The ethoxyethyl group contributes to the overall molecular flexibility and can participate in conformational changes that affect the three-dimensional structure of the compound [7]. The presence of the ether oxygen provides an additional site for potential hydrogen bonding interactions and influences the electronic distribution within the molecule [7]. This substituent increases the molecular size and lipophilicity compared to simpler piperidine derivatives [8].

Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is positioned at the 4-position of the piperidine ring, serving as a primary alcohol functional group [9] [10]. This substituent consists of a methylene bridge (-CH₂-) bonded to a hydroxyl group (-OH), with a combined molecular weight of 31.03 grams per mole [10]. The hydroxymethyl group exhibits polar characteristics due to the presence of the hydroxyl functionality, which can participate in hydrogen bonding interactions [9] [11].

The carbon atom in the hydroxymethyl group maintains sp³ hybridization and forms single bonds with two hydrogen atoms and one oxygen atom [9]. The hydroxyl group contributes significantly to the compound's solubility properties and can influence intermolecular interactions through hydrogen bonding [11]. This functional group is structurally similar to the side chain found in the amino acid serine, highlighting its biological relevance [9] [10].

Chemical Identification Systems

CAS Registry Number: 1249107-38-7

The Chemical Abstracts Service has assigned the registry number 1249107-38-7 to (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, providing a unique numerical identifier for this specific chemical compound [1] [2]. This CAS number serves as an internationally recognized identifier that facilitates precise chemical identification across databases, literature, and commercial applications [12]. The CAS registry system ensures unambiguous identification of chemical substances, preventing confusion that might arise from alternative naming conventions or structural representations [12].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is (1-(2-ethoxyethyl)piperidin-4-yl)methanol, which systematically describes the molecular structure according to established naming conventions [1]. This nomenclature indicates the presence of a piperidine ring with substituents at specific positions: the ethoxyethyl group attached to the nitrogen atom (position 1) and the methanol group attached to carbon 4 of the ring [1]. The IUPAC naming system provides a standardized method for describing complex organic molecules, ensuring consistent communication within the scientific community [1].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is represented as OCC1CCN(CCOCC)CC1, providing a linear textual representation of the molecular structure [1] [2]. The canonical SMILES notation, CCOCCN1CCC(CO)CC1, offers an alternative standardized representation that facilitates computational processing and database searches [1]. These notations encode the connectivity and arrangement of atoms within the molecule, enabling efficient storage and retrieval of structural information in chemical databases [1].

InChI and InChIKey Identifiers

The International Chemical Identifier for this compound is InChI=1S/C10H21NO2/c1-2-13-8-7-11-5-3-10(9-12)4-6-11/h10,12H,2-9H2,1H3, providing a standardized method for representing molecular structure that is both human-readable and machine-interpretable [1]. The corresponding InChIKey, GNJFAQAWVKMMPQ-UHFFFAOYSA-N, serves as a shortened, hash-based identifier derived from the full InChI string [1]. These identifiers facilitate precise chemical identification across different software platforms and databases, supporting interoperability in chemical informatics applications [1].

2D and 3D Structural Representation

Molecular Geometry and Conformation

The molecular geometry of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is characterized by the chair conformation of the piperidine ring, which represents the global minimum energy configuration [5] [13]. The six-membered ring adopts this conformation to minimize steric interactions and achieve optimal bond angles and lengths [5]. The chair form allows for interconversion between equatorial and axial positions of substituents, with the equatorial arrangement generally being more thermodynamically favorable [5].

The overall molecular conformation is influenced by the flexibility of the ethoxyethyl substituent, which can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds [5]. The hydroxymethyl group at the 4-position preferentially occupies an equatorial position to minimize steric clashes with other ring substituents [13]. This three-dimensional arrangement affects the molecule's physical properties, including solubility, reactivity, and potential biological activity [8].

Stereochemical Considerations

The stereochemical characteristics of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol are primarily determined by the configuration of substituents on the piperidine ring [5] [14]. The compound does not possess defined chiral centers in its standard representation, but the chair conformation of the piperidine ring creates pseudoaxial and pseudoequatorial environments for substituents [5]. The nitrogen atom can undergo inversion, leading to conformational interconversion between different spatial arrangements [5].

The ethoxyethyl substituent can exist in multiple conformational states due to rotation around single bonds, creating a dynamic equilibrium of conformers [5]. The hydroxymethyl group's orientation relative to the ring plane affects intermolecular interactions and influences the compound's physical properties [14]. These stereochemical factors contribute to the overall three-dimensional shape of the molecule and its potential interactions with biological targets [8].

Computational Modeling of Structure

Computational studies of piperidine derivatives have employed density functional theory calculations to determine equilibrium structures and conformational preferences [5] [15]. These theoretical investigations have revealed that chair conformations represent the most stable arrangements for piperidine rings, with energy barriers for ring inversion and nitrogen inversion processes [5]. Molecular dynamics simulations provide insights into the conformational flexibility of substituents and their effects on overall molecular shape [15].

Physical Properties

Molecular Weight (187.28 g/mol)

The compound (1-(2-Ethoxyethyl)piperidin-4-yl)methanol possesses a molecular weight of 187.28 g/mol . This molecular weight corresponds to the molecular formula C₁₀H₂₁NO₂, which consists of ten carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight calculation accounts for the piperidine ring system (C₅H₁₀N), the hydroxymethyl substituent (CH₂OH), and the 2-ethoxyethyl side chain (C₄H₉O) attached to the nitrogen atom .

Physical State and Appearance

Based on the structural characteristics and properties of closely related piperidine derivatives, (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is expected to exist as a colorless to pale yellow liquid at room temperature. The compound belongs to the class of substituted piperidine alcohols, which typically exhibit moderate viscosity due to the presence of the hydroxyl group capable of forming hydrogen bonds [2] [3]. The ethoxyethyl substituent on the nitrogen atom contributes to the overall polarity of the molecule while maintaining sufficient lipophilicity for organic solvent compatibility.

Melting and Boiling Points

While specific melting and boiling point data for (1-(2-Ethoxyethyl)piperidin-4-yl)methanol were not directly available in the literature, comparative analysis with structurally similar compounds provides valuable insights. The parent compound 4-piperidinemethanol exhibits a melting point of 55-59°C and a boiling point of 118-120°C at 10 mmHg [2] [4]. The closely related compound (1-(2-methoxyethyl)piperidin-4-yl)methanol, which differs only by the substitution of an ethoxy group for a methoxy group, has a molecular weight of 173.25 g/mol [5] [6].

The additional ethoxy group in (1-(2-Ethoxyethyl)piperidin-4-yl)methanol would be expected to increase both the melting and boiling points compared to the methoxy analog due to increased molecular weight and van der Waals interactions. Based on structure-property relationships for substituted piperidines, the estimated boiling point would likely fall in the range of 130-150°C at 10 mmHg, while the melting point would be expected to remain relatively low due to the flexible aliphatic chain disrupting crystal packing [7] [3].

Solubility Parameters

The solubility characteristics of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol are influenced by its amphiphilic nature, possessing both hydrophilic and lipophilic regions. The hydroxymethyl group and the tertiary amine nitrogen provide hydrogen bonding capability and basicity, respectively, contributing to water solubility. The ethoxyethyl chain and the piperidine ring system contribute to organic solvent compatibility [8] [9].

The compound is expected to be soluble in polar protic solvents such as methanol, ethanol, and isopropanol due to hydrogen bonding interactions with the hydroxyl group. Moderate solubility in water is anticipated, though this may be limited by the lipophilic piperidine ring and ethoxyethyl substituent. The compound should also exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [10]. Limited solubility in nonpolar solvents such as hexane and cyclohexane would be expected due to the polar functional groups present in the molecule.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (1-(2-Ethoxyethyl)piperidin-4-yl)methanol. In ¹H NMR spectroscopy, the piperidine ring protons would appear as complex multipiples in the region of 1.4-3.0 ppm, with the axial and equatorial protons showing characteristic splitting patterns due to the chair conformation of the six-membered ring [11] [12]. The hydroxymethyl protons attached to the 4-position would appear as a doublet around 3.6-3.8 ppm, while the hydroxyl proton would be observed as a broad singlet around 2.5-4.0 ppm depending on the solvent and concentration.

The ethoxyethyl chain would contribute several distinct signals: the terminal methyl group would appear as a triplet around 1.2 ppm, the ethoxy methylene would appear as a quartet around 3.4-3.6 ppm, and the N-linked ethylene bridge would appear as a triplet around 2.6-2.8 ppm [13]. The remaining N-linked methylene would appear around 3.5-3.7 ppm. In ¹³C NMR spectroscopy, the piperidine carbon atoms would appear in the range of 25-60 ppm, with the hydroxymethyl carbon appearing around 65-70 ppm and the ethoxyethyl carbons distributed between 15-70 ppm based on their electronic environment [11] [13].

Infrared Spectroscopy Analysis

Infrared spectroscopy of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl group would exhibit a broad O-H stretching absorption in the range of 3200-3600 cm⁻¹, with the exact position and breadth dependent on the degree of hydrogen bonding [14] [15]. This absorption would likely appear as a broad, medium-intensity band due to intermolecular hydrogen bonding in the neat compound.

The aliphatic C-H stretching vibrations would appear in the region of 2800-3000 cm⁻¹, with multiple overlapping bands corresponding to the methyl, methylene, and methine protons throughout the molecule [14] [15]. The C-O stretching vibrations from both the hydroxymethyl group and the ether linkage in the ethoxyethyl chain would appear in the range of 1000-1200 cm⁻¹. The piperidine ring would contribute C-N stretching vibrations around 1000-1250 cm⁻¹, though these may overlap with the C-O stretching region [15]. Characteristic C-H bending vibrations would appear in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry Profiles

Mass spectrometry analysis of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol would show a molecular ion peak at m/z 187 corresponding to the molecular weight of 187.28 g/mol . Under electron ionization conditions, the compound would undergo characteristic fragmentation patterns typical of substituted piperidines. Common fragmentation pathways would include loss of the hydroxymethyl group (loss of 31 mass units) to give m/z 156, loss of the ethoxyethyl side chain (loss of 73 mass units) to give m/z 114, and formation of the piperidine ring ion at m/z 84 .

Additional fragment ions would likely include m/z 45 corresponding to the ethoxy cation, m/z 31 for the hydroxymethyl cation, and various rearrangement ions characteristic of the piperidine ring system. Under chemical ionization conditions using ammonia or methane, protonated molecular ion peaks would be observed at m/z 188, providing confirmation of the molecular weight. Tandem mass spectrometry experiments would reveal detailed fragmentation pathways useful for structural confirmation and quantitative analysis [18].

Ultraviolet-Visible Spectroscopy Properties

The ultraviolet-visible spectroscopy properties of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol are characterized by minimal absorption in the ultraviolet region due to the saturated nature of the molecule [19] [20]. The compound lacks extended conjugation or aromatic systems that would give rise to significant chromophoric absorption. The tertiary amine nitrogen may contribute weak n→σ* transitions, but these would likely occur below 200 nm and be of low intensity.

In aqueous or polar solvent systems, the compound may exhibit very weak absorption bands around 200-220 nm due to charge transfer transitions associated with the nitrogen lone pair [19]. However, these absorptions would be of insufficient intensity for practical analytical applications. The lack of significant ultraviolet absorption makes the compound transparent in the near-ultraviolet and visible regions, which is typical for saturated aliphatic amines and alcohols [20]. This property could be advantageous in formulations where ultraviolet transparency is desired.

Structural Stability and Conformation Analysis

The structural stability of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is primarily governed by the conformational preferences of the piperidine ring system and the flexibility of the ethoxyethyl substituent. The piperidine ring adopts a chair conformation similar to cyclohexane, which represents the most thermodynamically stable arrangement [21] [12]. The nitrogen atom can occupy either an axial or equatorial position through nitrogen inversion, with the equatorial conformation generally favored by approximately 0.72 kcal/mol in non-interacting solvents [22] [12].

The hydroxymethyl substituent at the 4-position strongly prefers the equatorial orientation to minimize steric interactions with the axial hydrogen atoms on the ring [12] [23]. This preference is enhanced by the relatively large size of the hydroxymethyl group compared to hydrogen. The ethoxyethyl chain attached to the nitrogen atom provides conformational flexibility through rotation around multiple single bonds, allowing the molecule to adopt various extended and folded conformations [24] [25].

Computational studies on related piperidine derivatives suggest that the molecule exists as a rapidly equilibrating mixture of conformers at room temperature [12] [24]. The energy barriers for ring inversion and side chain rotation are relatively low, typically in the range of 6-12 kcal/mol, allowing for facile interconversion between conformational states. This conformational flexibility contributes to the physical properties of the compound, including its ability to interact with various molecular targets and solvents [21] [26].

Heterocyclic Properties of the Piperidine Ring

The piperidine ring in (1-(2-Ethoxyethyl)piperidin-4-yl)methanol represents a fundamental six-membered saturated heterocycle containing one nitrogen atom [9] [21]. This heterocyclic system is characterized by sp³ hybridization of all ring atoms, resulting in a non-aromatic, saturated ring structure that adopts a chair conformation analogous to cyclohexane [27] [28]. The nitrogen atom functions as a tertiary amine due to the presence of the ethoxyethyl substituent, contributing basic properties to the molecule with an estimated pKa value in the range of 10-11 for the conjugate acid [29] [30].

The heterocyclic nature of the piperidine ring confers unique chemical reactivity compared to purely carbocyclic analogs [21] [31]. The nitrogen atom can participate in hydrogen bonding as both a donor (when protonated) and acceptor, influencing the compound's solubility and intermolecular interactions. The ring nitrogen also provides a site for further chemical modification through alkylation, acylation, or oxidation reactions [9] [30].